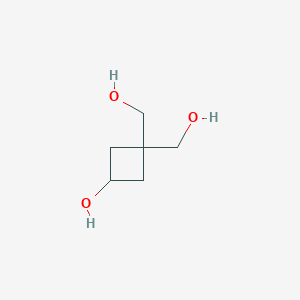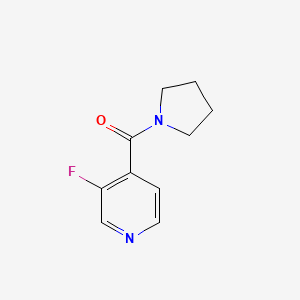
3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine” is a chemical compound with the CAS Number: 1491026-19-7 . It has a molecular weight of 194.21 . The IUPAC name for this compound is 3-fluoro-4-(1-pyrrolidinylcarbonyl)pyridine .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Medicine: Therapeutic Agent Development
3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine serves as a versatile scaffold in medicinal chemistry. Its pyrrolidine ring is a common feature in biologically active compounds, often leading to drugs for treating diseases . The fluorine atom’s presence can modify physicochemical properties, enhancing the molecule’s biological activity and pharmacokinetics.
Agriculture: Pesticide and Herbicide Chemistry
In agriculture, this compound’s derivatives are explored for their potential as herbicides. The introduction of fluorine atoms into lead structures of agricultural products can improve physical, biological, and environmental properties . This compound could serve as a precursor for developing new agrochemicals with enhanced efficacy and safety profiles.
Material Science: Advanced Material Synthesis
The pyrrolidine ring, part of this compound’s structure, can be used to synthesize novel materials with unique properties. Its incorporation into polymers or small molecules could lead to materials with improved strength, flexibility, or other desirable characteristics .
Environmental Science: Pollution Treatment and Detection
Compounds like 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine may be used in environmental science to synthesize molecules that can detect or neutralize pollutants. Its structural features could be key in designing sensors or agents that react with specific contaminants, aiding in environmental monitoring and cleanup efforts .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectroscopy. Its unique structure allows for precise identification and quantification of substances in complex mixtures, which is crucial for quality control and research .
Pharmacology: Drug Mechanism Studies
The pyrrolidine core of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine is significant in pharmacology for studying drug mechanisms. It can help understand how drugs interact with biological systems, providing insights into the design of new therapeutics with targeted actions .
Biochemistry: Enzyme and Receptor Interaction
In biochemistry, the compound’s structure can be pivotal in studying enzyme and receptor interactions. It can act as an inhibitor or activator in biochemical assays, helping to elucidate the molecular pathways of various biochemical processes .
Radiopharmacy: Imaging Agent Precursor
The fluorinated pyridine structure of this compound makes it a potential precursor for the synthesis of imaging agents used in radiopharmacy. These agents can be used in PET scans to diagnose and monitor diseases .
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives have been known to interact with various biological targets, influencing their activity .
Mode of Action
It’s known that pyrrolidine derivatives can influence the mobility of certain protein structures, which could potentially alter the function of these proteins .
Biochemical Pathways
Fluorinated pyridines have been used in the synthesis of various bioactive compounds, suggesting they may interact with multiple biochemical pathways .
Result of Action
Altering the coordinating groups of ligands has been shown to enhance their antiproliferative activity .
Action Environment
The fluorination of pyridine n-oxide was successfully achieved at room temperature, suggesting that the compound may be stable under normal environmental conditions .
Propiedades
IUPAC Name |
(3-fluoropyridin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-7-12-4-3-8(9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJDJAUFLNADQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

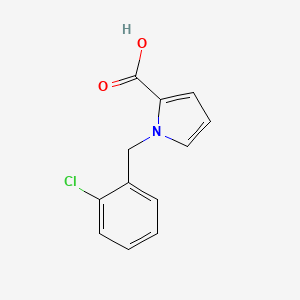
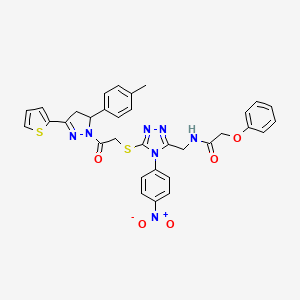

![N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2931202.png)
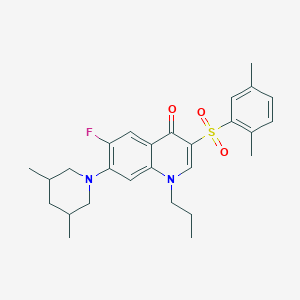

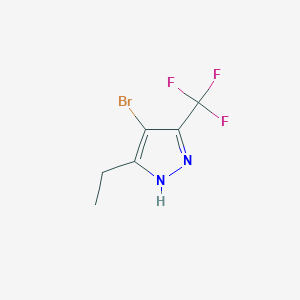
![1-Methyl-3-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2931207.png)
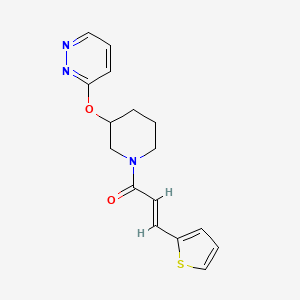
![3-Methyl-8-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2931210.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2931212.png)
![Methyl 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetate](/img/structure/B2931214.png)
